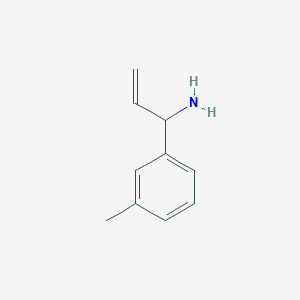

1-(3-Methylphenyl)prop-2-en-1-amine

説明

1-(3-Methylphenyl)prop-2-en-1-amine is an allylamine derivative featuring a 3-methylphenyl substituent attached to a prop-2-en-1-amine backbone. The compound’s unsaturated carbon-carbon bond (allyl group) and primary amine functionality make it a versatile intermediate in organic synthesis, particularly for designing bioactive molecules or supramolecular architectures . Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol.

特性

IUPAC Name |

1-(3-methylphenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFWNWRSRGOMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290483 | |

| Record name | α-Ethenyl-3-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688362-57-4 | |

| Record name | α-Ethenyl-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688362-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethenyl-3-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene, which is then reduced to 1-(3-methylphenyl)prop-2-en-1-amine using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Methylphenyl)prop-2-en-1-amine may involve catalytic hydrogenation of 3-methyl-β-nitrostyrene under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 1-(3-Methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

Oxidation: 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: 1-(3-methylphenyl)propane-2-amine.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学的研究の応用

Anticancer Properties

Research indicates that 1-(3-Methylphenyl)prop-2-en-1-amine exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer) : The compound demonstrated an IC50 value below 25 μM, indicating potent anti-proliferative effects.

- HepG-2 (liver cancer) : Similar inhibitory effects were observed, further supporting its potential as an anticancer agent.

Case Study: Comparative Analysis

A comparative study highlighted the enhanced biological activity of 1-(3-Methylphenyl)prop-2-en-1-amine against structurally similar compounds:

| Compound Name | Activity Profile |

|---|---|

| N-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indanamine | Moderate antibacterial activity |

| N-(3-Chlorobenzyl)prop-2-en-1-amines | Similar antibacterial profile but less potent |

| 4-(Chlorophenyl)-3-butenylamine | Comparable activity with a different aliphatic chain |

The unique arrangement of functional groups in 1-(3-Methylphenyl)prop-2-en-1-amine contributes significantly to its biological profile.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy. Studies have reported good activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

Pharmacophore Modeling and Structure Activity Relationship (SAR)

Pharmacophore modeling studies have been conducted to understand the structure–activity relationships of 1-(3-Methylphenyl)prop-2-en-1-amines and their derivatives. These studies help identify key features necessary for biological activity, guiding the design of more potent analogs .

作用機序

The mechanism by which 1-(3-Methylphenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural Analogues and Derivatives

The following compounds share structural motifs with 1-(3-Methylphenyl)prop-2-en-1-amine, differing in substituents, saturation, or functional groups:

Key Research Findings

Reactivity and Synthesis :

- The allylamine group in 1-(3-Methylphenyl)prop-2-en-1-amine enables conjugation-driven reactions, such as Michael additions or cyclization, which are less feasible in saturated analogues like 1-(3-Methylphenyl)propan-2-amine .

- Synthesis often involves coupling reactions with protected amines or halogenated precursors, as seen in procedures for (E)-3-phenylprop-2-en-1-amine derivatives .

Biological Activity: 3-MMC (a cathinone derivative) exhibits stimulant effects via dopamine/norepinephrine reuptake inhibition, attributed to its ketone and methylamino groups. In contrast, 1-(3-Methylphenyl)prop-2-en-1-amine lacks these motifs, suggesting divergent pharmacological profiles . Benzimidazole derivatives (e.g., 1-(3-Methylphenyl)-1H-benzimidazol-5-amine) show promise as antiparasitic agents, highlighting the impact of heterocyclic cores on bioactivity .

Physicochemical Properties: Fluorinated derivatives (e.g., 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine) exhibit increased electronegativity and metabolic stability compared to non-fluorinated analogues . Methoxy-substituted allylamines (e.g., (E)-3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine) demonstrate enhanced solubility and H-bonding capacity due to electron-donating groups .

Crystallography and Hydrogen Bonding: Primary amines like 1-(3-Methylphenyl)prop-2-en-1-amine participate in extensive H-bond networks, influencing crystal packing and stability. This contrasts with secondary amines (e.g., 1-(3-Methylphenyl)propan-2-amine), which have reduced H-bond donor capacity .

生物活性

1-(3-Methylphenyl)prop-2-en-1-amine, also known as 3-(3-methylphenyl)prop-2-en-1-amine, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a propene backbone with a methyl-substituted phenyl group. Its structure allows for various interactions with biological targets, influencing its pharmacological effects.

1. Neuroprotective Effects

Research indicates that 1-(3-Methylphenyl)prop-2-en-1-amine exhibits neuroprotective properties. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, the compound may help increase levels of neuroprotective neurotransmitters like dopamine .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers, suggesting potential applications in treating inflammatory conditions. Its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines.

3. Antioxidant Activity

The antioxidant capacity of 1-(3-Methylphenyl)prop-2-en-1-amine has been evaluated in various assays. The compound effectively scavenges free radicals, which could contribute to its neuroprotective and anti-inflammatory effects .

The biological activities of 1-(3-Methylphenyl)prop-2-en-1-amine are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The inhibition of MAO-B is crucial for its neuroprotective effect, while its antioxidant activity may involve the modulation of reactive oxygen species (ROS) levels.

- Cytokine Modulation : The compound appears to influence the expression of inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Inhibits MAO-B, potentially increasing dopamine levels | , |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |

| Antioxidant | Scavenges free radicals | , |

Case Study: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of 1-(3-Methylphenyl)prop-2-en-1-amine resulted in improved cognitive function and reduced markers of oxidative stress and inflammation in the brain. These findings support its potential role as a therapeutic agent in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。